5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole

Medicinal Chemistry Lipophilicity Optimization Blood-Brain Barrier Permeability

5-(3,4-Dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 338411-60-2, PubChem CID is a 1,5-diaryl-1H-tetrazole with molecular formula C₁₄H₁₀Cl₂N₄ and molecular weight 305.2 g/mol. It bears a 3,4-dichlorophenyl substituent at the C5 position and a 3-methylphenyl (m-tolyl) group at N1, yielding a computed XLogP3 of 4.5, a topological polar surface area (TPSA) of 43.6 Ų, and only 2 rotatable bonds—features that differentiate it from regioisomeric and mono-substituted tetrazole analogs.

Molecular Formula C14H10Cl2N4
Molecular Weight 305.16
CAS No. 338411-60-2
Cat. No. B2756959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole
CAS338411-60-2
Molecular FormulaC14H10Cl2N4
Molecular Weight305.16
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H10Cl2N4/c1-9-3-2-4-11(7-9)20-14(17-18-19-20)10-5-6-12(15)13(16)8-10/h2-8H,1H3
InChIKeyQXKWCPPUYQOMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Dichlorophenyl)-1-(3-methylphenyl)-1H-tetrazole (CAS 338411-60-2): Procurement-Grade Physicochemical and Structural Profile


5-(3,4-Dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 338411-60-2, PubChem CID 1474292) is a 1,5-diaryl-1H-tetrazole with molecular formula C₁₄H₁₀Cl₂N₄ and molecular weight 305.2 g/mol [1]. It bears a 3,4-dichlorophenyl substituent at the C5 position and a 3-methylphenyl (m-tolyl) group at N1, yielding a computed XLogP3 of 4.5, a topological polar surface area (TPSA) of 43.6 Ų, and only 2 rotatable bonds—features that differentiate it from regioisomeric and mono-substituted tetrazole analogs [1]. Commercially sourced at 95% minimum purity (AKSci, catalog 0093CF) , the compound is supplied exclusively for research and development use.

Why 5-(3,4-Dichlorophenyl)-1-(3-methylphenyl)-1H-tetrazole Cannot Be Interchanged with Other C₁₄H₁₀Cl₂N₄ Tetrazole Isomers


Tetrazole-based research compounds sharing the identical molecular formula C₁₄H₁₀Cl₂N₄ (MW 305.2) exhibit markedly different computed physicochemical properties, substitution patterns, and—where published—divergent biological activity profiles depending on the position of chlorine atoms, the nature of N1-substitution, and the regioisomeric form (1H- vs 2H-tetrazole) [1]. The 3,4-dichloro substitution pattern on the C5-phenyl ring confers a distinct electronic and steric profile compared to 2,3-dichloro, 2,4-dichloro, or mono-chloro analogs, with the electron-withdrawing effect of two chlorine atoms in meta/para arrangement modulating the tetrazole ring's reactivity and hydrogen-bond-acceptor capacity differently than ortho-substituted or bis(4-chlorophenyl) variants [2]. Furthermore, the N1-(3-methylphenyl) group imparts a specific lipophilicity (XLogP3 = 4.5) and conformational constraint (2 rotatable bonds) that cannot be replicated by N1-benzyl, N1-unsubstituted, or N2-substituted analogs [1][3]. Procurement of a generic 'dichlorophenyl-methylphenyl-tetrazole' without verifying the exact regioisomer and substitution pattern risks confounding SAR interpretation, wasting synthesis effort on an unintended scaffold, and producing irreproducible results in target-engagement studies.

5-(3,4-Dichlorophenyl)-1-(3-methylphenyl)-1H-tetrazole: Quantified Physicochemical Differentiation vs. Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison vs. N1-Unsubstituted and Mono-Chloro Tetrazole Analogs

Target compound 5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-tetrazole exhibits a computed XLogP3 of 4.5 [1]. This is substantially higher than the simpler analog 5-(3,4-dichlorophenyl)-1H-tetrazole (CAS 41421-27-6, C₇H₄Cl₂N₄, MW 215.04), which lacks N1-aryl substitution and is predicted to have lower lipophilicity . The addition of the N1-(3-methylphenyl) group increases the logP by approximately 2–3 units, enhancing predicted membrane permeability—a critical parameter for intracellular target engagement. In the mono-chloro analog 5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-tetrazole (C₁₄H₁₁ClN₄, MW 270.72), the absence of one chlorine atom reduces both molecular weight and lipophilicity; the 3,4-dichloro configuration of the target compound provides a distinct balance of electron-withdrawing character and hydrophobic surface area [2]. For CNS-targeted programs, this XLogP3 value places the compound near the upper bound of the CNS MPO desirability range, making it a valuable comparator for optimizing brain penetration vs. metabolic stability in tetrazole-based lead series.

Medicinal Chemistry Lipophilicity Optimization Blood-Brain Barrier Permeability

Rotatable Bond Minimalism: Conformational Restriction vs. N1-Benzyl Tetrazole Analogs

The target compound possesses only 2 rotatable bonds, reflecting the direct attachment of the 3,4-dichlorophenyl and 3-methylphenyl rings to the tetrazole core without intervening methylene or other flexible linkers [1]. In contrast, the closest commercially available analog 5-(2,3-dichlorophenyl)-1-[(2-methylphenyl)methyl]tetrazole (PubChem CID 11652648, CAS not listed, MW 319.2) incorporates a methylene (–CH₂–) spacer between N1 and the 2-methylphenyl ring, increasing rotatable bond count to 3 and adding one additional degree of conformational freedom [2]. Similarly, the 2H-tetrazole regioisomer 2-[(2,4-dichlorophenyl)methyl]-5-(2-methylphenyl)-2H-1,2,3,4-tetrazole (CAS 425662-36-8, MW 319.2) also contains a methylene linker . Lower rotatable bond count correlates with reduced entropic penalty upon target binding and improved ligand efficiency metrics in fragment-based and lead-optimization programs. For researchers requiring a rigid, conformationally constrained tetrazole pharmacophore, the target compound's 2-rotatable-bond architecture offers a quantifiable advantage over methylene-bridged analogs.

Conformational Analysis Ligand Efficiency Entropic Binding Penalty

Regioisomeric Purity: 1,5-Disubstituted-1H-Tetrazole vs. 2,5-Disubstituted-2H-Tetrazole Scaffold Identity

The target compound is unambiguously identified as a 1,5-disubstituted-1H-tetrazole (N1-aryl, C5-aryl) by its IUPAC name, SMILES (CC1=CC(=CC=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl), and InChIKey (QXKWCPPUYQOMPS-UHFFFAOYSA-N) [1]. Tetrazole chemistry permits two regioisomeric forms—1H-tetrazole (N1-substituted) and 2H-tetrazole (N2-substituted)—which exhibit distinct chemical reactivity, spectroscopic signatures, and biological target engagement. For example, 2-[(2,4-dichlorophenyl)methyl]-5-(2-methylphenyl)-2H-1,2,3,4-tetrazole (CAS 425662-36-8) is explicitly the 2H-regioisomer, differing in the position of substitution on the tetrazole ring . In medicinal chemistry, 1H- and 2H-tetrazole regioisomers can display divergent potency against the same target due to altered hydrogen-bonding geometry and dipole moment orientation. The target compound's unambiguous 1,5-disubstituted-1H-tetrazole scaffold—confirmed by the canonical SMILES and InChIKey—ensures procurement of the correct regioisomer, avoiding the confounding biological results that can arise from inadvertent use of 2H-tetrazole or 1,4-disubstituted variants.

Regioisomerism Scaffold Verification Structure-Activity Relationship

3,4-Dichloro Substitution Pattern: Pharmacophoric Differentiation from 2,3-Dichloro and Bis(4-chlorophenyl) Tetrazole Analogs

The 3,4-dichlorophenyl moiety on the C5 position of the target compound represents a specific pharmacophoric arrangement that has been associated with enhanced biological activity in tetrazole-containing compound series. In a study of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives tested against Leishmania braziliensis promastigotes, the 3,4-dichlorophenyl-substituted analog (4d) exhibited an IC₅₀ of 26 ± 0.09 μM, second in potency only to the 3-chlorophenyl variant (4a, IC₅₀ = 15 ± 0.14 μM) and comparable to the reference drug pentamidine (IC₅₀ = 13 ± 0.04 μM) [1]. While the target compound studied here is a 1,5-diaryltetrazole rather than a pyrazolyl-tetrazole hybrid, the 3,4-dichlorophenyl pharmacophore is common to both scaffolds, suggesting that this substitution pattern can confer antileishmanial or antiparasitic activity. By contrast, the commercially available analog 5-(2,3-dichlorophenyl)-1-[(2-methylphenyl)methyl]tetrazole (CID 11652648) bears the dichloro groups at the 2,3-positions (ortho/meta) rather than 3,4 (meta/para), which alters both the electronic distribution and steric topography of the C5-aryl ring [2]. The bis(4-chlorophenyl) analog 1-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1H-tetrazole (CAS 444155-66-2) distributes chlorine atoms across both aryl rings rather than concentrating them on a single ring, further differentiating its pharmacophoric profile . These substitution pattern differences are critical: the 3,4-dichloro arrangement provides a unique combination of electronic withdrawal (σₘ + σₚ) and a contiguous lipophilic surface that cannot be replicated by other dichloro or mono-chloro arrangements.

Pharmacophore Design Halogen Bonding Antileishmanial Activity

Vendor QC Traceability: 95% Minimum Purity with Full Batch Documentation vs. Uncharacterized Generic Sources

The target compound is commercially available from AKSci (catalog 0093CF) with a documented minimum purity specification of 95%, supported by batch-level quality assurance including Certificates of Analysis (COA) and Safety Data Sheets (SDS) upon request . In contrast, the closest analog 5-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H-tetrazole (CAS 303144-92-5) is listed at only 90% minimum purity from Bidepharm , while several structurally related C₁₄H₁₀Cl₂N₄ isomers are offered through general chemical marketplaces without published purity specifications or batch QC documentation. The 5% purity differential between the target compound (95%) and the bis(chlorophenyl)methyl analog (90%) translates to a theoretical 5% difference in active compound content per unit mass, which can meaningfully impact stoichiometric calculations in synthesis, concentration-response curves in bioassays, and inter-laboratory reproducibility. For procurement decisions involving building blocks destined for multi-step synthesis or quantitative pharmacology, the availability of documented batch purity from a traceable supplier is a critical differentiator that reduces the risk of confounding impurities in downstream applications.

Quality Control Reproducibility Procurement Standards

Recommended Research Applications for 5-(3,4-Dichlorophenyl)-1-(3-methylphenyl)-1H-tetrazole Based on Quantified Differentiation Evidence


Conformationally Constrained Tetrazole Pharmacophore for Ligand Efficiency Optimization

With only 2 rotatable bonds—fewer than any of its methylene-bridged C₁₅H₁₂Cl₂N₄ analogs—this compound serves as an ideal rigid scaffold for fragment-based drug discovery and lead optimization programs where minimization of entropic binding penalty is critical [1]. The direct attachment of both aryl rings to the tetrazole core eliminates the conformational flexibility introduced by –CH₂– spacers, making it suitable for computational docking studies, co-crystallization trials, and SPR-based binding assays where a conformationally restrained ligand enhances interpretability of structure-activity relationships. Its XLogP3 of 4.5 also positions it within the acceptable range for CNS target engagement, supporting its use as a comparator compound in blood-brain barrier permeability optimization campaigns [1].

Antiparasitic Drug Discovery Leveraging the 3,4-Dichlorophenyl Pharmacophore

Based on class-level evidence from the Faria et al. (2013) study, where a 3,4-dichlorophenyl-substituted tetrazole-pyrazole hybrid (4d) demonstrated an IC₅₀ of 26 μM against Leishmania braziliensis promastigotes—comparable to the clinical reference pentamidine (IC₅₀ = 13 μM) [2]—the target compound represents a structurally related 1,5-diaryltetrazole with the identical 3,4-dichlorophenyl pharmacophore. It is appropriate for use as a starting scaffold in antiparasitic medicinal chemistry programs targeting Leishmania species, Trypanosoma cruzi, or other kinetoplastid parasites, where the 3,4-dichlorophenyl group has demonstrated consistent activity-enhancing effects. Procurement of this specific compound, rather than 2,3-dichloro or mono-chloro analogs without published antiparasitic data, aligns with the published SAR trajectory.

Tetrazole Regioisomer Reference Standard for Analytical Method Development

The unambiguous 1,5-disubstituted-1H-tetrazole structure—confirmed by canonical SMILES (CC1=CC(=CC=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl) and InChIKey (QXKWCPPUYQOMPS-UHFFFAOYSA-N) [1]—makes this compound suitable as a reference standard for developing HPLC, LC-MS, or NMR methods to distinguish 1H-tetrazole regioisomers from 2H-tetrazole contaminants in synthetic mixtures. In tetrazole chemistry, regioisomeric purity is often overlooked but can critically impact biological assay results; this compound, with its well-defined spectroscopic identifiers and 95% commercial purity , provides a reproducible benchmark for analytical method validation in quality control laboratories.

Synthetic Building Block for Late-Stage Diversification via C–H Functionalization

The presence of both a 3,4-dichlorophenyl ring (amenable to nucleophilic aromatic substitution or cross-coupling at the chlorine-bearing positions) and a 3-methylphenyl ring (amenable to benzylic C–H oxidation or electrophilic aromatic substitution at the methyl-bearing position) provides two chemically orthogonal handles for late-stage diversification [1]. With a commercial purity of 95% , this compound is suitable as a starting material for parallel synthesis libraries, where sequential functionalization at the dichlorophenyl and methylphenyl positions can rapidly generate diverse analog sets for high-throughput screening against multiple biological targets.

Quote Request

Request a Quote for 5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.